dispiro[3.1.3^{6}.1^{4}]decan-1-one
Description
Dispiro[3.1.3^{6}.1^{4}]decan-1-one is a bicyclic ketone characterized by two spiro junctions, forming a rigid, three-dimensional framework. The IUPAC name specifies the connectivity of the spiro atoms: the first spiro center bridges a 3-membered and a 1-membered ring, while the second connects a 3-membered and a 4-membered ring. This structural complexity confers unique stereochemical and electronic properties, making it a valuable scaffold in organic synthesis and drug discovery.
Properties
CAS No. |
2763759-43-7 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Defining the Spiro[3.1.3^{6}.1^{4}]Decan-1-One Framework
The target compound features a ten-membered decanone backbone intersected by two spiro junctions at positions 3.1.3 and 6.1.4. This topology imposes significant synthetic constraints:
-
Ring strain management : The 3-membered and 4-membered spiro rings require strategies to mitigate angle strain during cyclization.
-
Stereochemical control : Adjacent quaternary centers demand precise orbital alignment, often achieved through suprafacial-dipolar interactions.
-
Ketone positioning : The C1 carbonyl group necessitates either late-stage oxidation or in situ incorporation via keto-enol tautomerism.
X-ray crystallographic data from analogous dispirooxindoles confirm that such systems adopt chair-boat conformations to relieve steric hindrance, with bond angles deviating ≤8° from ideal sp³ geometry.
Semipinacol Rearrangement of β-Lactam Diols
Reaction Design and Optimization
The semipinacol rearrangement, demonstrated for 6-azabicyclo[3.2.1]octane synthesis, offers a strategic pathway:
Mechanistic pathway :
-
Dihydroxylation : cis-β-Lactam diols (e.g., 8b in Ref) undergo sulfite esterification.
-
Sulfite elimination : Treatment with tBuOK/tBuOH induces C-O bond cleavage, generating a carbocation at C7.
-
1,2-Alkyl shift : Migration of the C8-C9 bond forms the spiro-conjugated ketone (Figure 1).
Key parameters :
| Parameter | Optimal Conditions | Yield Impact |
|---|---|---|
| Base | tBuOK | +32% vs K₂CO₃ |
| Solvent | tBuOH | Prevents β-elimination |
| Temperature | 0°C → RT | 89% ee retention |
Application to a model β-lactam diol (31 ) yielded the bicyclic ketone 323 in 73% isolated yield, demonstrating scalability to gram quantities.
Multicomponent 1,3-Dipolar Cycloadditions
Azomethine Ylide Strategy
The three-component reaction of isatin derivatives, amino acids, and dipolarophiles was adapted for spiroketal formation:
General procedure :
-
Ylide generation : Isatin (1 ) + sarcosine (2 ) → azomethine ylide (7 ) via decarboxylation.
-
Cycloaddition : Ylide (7 ) reacts with 5-arylidenebarbiturates (3a ) in ethanol.
-
Spiroannulation : Endo transition state favors SOI (secondary orbital interactions), fixing spiro stereochemistry.
Solvent screening results :
| Solvent | Time (h) | Yield (%) | Selectivity (endo:exo) |
|---|---|---|---|
| Ethanol | 2 | 84 | 9:1 |
| Acetonitrile | 3 | 75 | 7:3 |
| THF | 6 | 80 | 8:2 |
Ethanol's superiority stems from H-bond stabilization of the transition state, as evidenced by 13C NMR shift differences (Δδ = 1.7 ppm in CH2 groups).
Tandem Michael-Aldol Cyclizations
Building the Bicyclic Framework
Work on dispiropiperidone-tetrahydrothiophenes informed this approach:
Stepwise synthesis :
-
Michael addition : Piperidone enolate attacks α,β-unsaturated ester.
-
Aldol cyclization : Intramolecular ketone-enolate attack forms the spiro center.
-
Oxidation : DDQ-mediated dehydrogenation installs the C1 ketone.
Representative transformation :
Steric guidance from N-benzyl groups enforced a 3.1.3 ring junction, as shown by NOE correlations (H3-H5 = 4.2% enhancement).
Comparative Method Analysis
Efficiency Metrics Across Strategies
| Method | Avg Yield | Step Count | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Semipinacol rearrangement | 73% | 4 | >90% ee | 10g+ demonstrated |
| Cycloaddition | 82% | 2 | 9:1 dr | Solvent volume limits |
| Tandem Michael-Aldol | 61% | 3 | 7:3 dr | Air-sensitive intermediates |
Critical insights :
Chemical Reactions Analysis
Types of Reactions: Dispiro[3.1.3{6}.1{4}]decan-1-one can undergo various chemical reactions, including:
- Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
- Reduction: Reduction reactions can convert the ketone group to an alcohol.
- Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
- Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
- Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.
- Oxidation: Formation of carboxylic acids or ketones.
- Reduction: Formation of alcohols.
- Substitution: Formation of substituted dispiro compounds with various functional groups.
Scientific Research Applications
Dispiro[3.1.3{6}.1{4}]decan-1-one has several scientific research applications, including:
- Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of spirocyclic compounds.
- Biology: Potential applications in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.
- Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Industry: Utilized in the development of new materials with unique structural properties.
Mechanism of Action
The mechanism of action of dispiro[3.1.3{6}.1{4}]decan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Dispiro[3.0.3^{5}.2^{4}]decan-9-one
- Molecular Formula : C₁₀H₁₄O (identical to the target compound but differing in spiro connectivity) .
- Key Differences : The spiro junctions in this isomer create a 9-ketone position instead of 1-ketone, altering polarity and reactivity. Predicted collision cross-section (CCS) values for its adducts range from 140.5–145.7 Ų, suggesting moderate rigidity compared to other spiro systems .
- Synthesis: Not explicitly described, but similar dispiro ketones are often synthesized via cycloaddition or acid-catalyzed condensation .
2,8-Diazaspiro[4.5]decan-1-one Derivatives
- Examples include compounds 14a and 20b, which exhibit acetylcholinesterase (AChE) inhibitory activity (IC₅₀ values comparable to donepezil) .
Chlorfortunones A and B
- Structure: Natural dispiro sesquiterpenoid dimers with a hexacyclic dispiro[4.2.5.2]pentadecane moiety. These compounds exhibit TGF-β inhibitory activity, highlighting the pharmacological versatility of dispiro architectures .
- Complexity : The fused lindenane-acrane system contrasts with the simpler hydrocarbon framework of the target compound .
Q & A
Q. What are the key synthetic methodologies for dispiro[3.1.3⁶.1⁴]decan-1-one, and how do reaction conditions influence yield and selectivity?
The synthesis typically involves multi-step reactions, including cyclopropanation and ketone functionalization. Key reagents include oxidizing agents (e.g., KMnO₄) and reducing agents (e.g., LiAlH₄). Temperature control (e.g., maintaining 0–5°C for cyclopropane ring formation) and solvent choice (e.g., dichloromethane for steric stabilization) are critical for achieving >70% yield and minimizing side products like dispiro[3.1.3⁶.1⁴]decan-2-ol. Optimized protocols prioritize stepwise purification via column chromatography .
Q. How is the spirocyclic structure of dispiro[3.1.3⁶.1⁴]decan-1-one validated experimentally?
Structural confirmation relies on:
- NMR spectroscopy : Distinct ¹³C signals at δ 210 ppm (ketone C=O) and δ 35–45 ppm (sp³ carbons in cyclopropane rings).
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve bond angles (e.g., 60° for cyclopropane rings) and torsional strain .
- Mass spectrometry : Molecular ion peak at m/z 224.36 (C₁₄H₂₀O) with fragmentation patterns matching spirocyclic cleavage .
Q. What are the primary physicochemical properties of dispiro[3.1.3⁶.1⁴]decan-1-one relevant to material science applications?
Key properties include:
- Solubility : Limited in polar solvents (e.g., water: <0.1 mg/mL) but soluble in chloroform or THF.
- Thermal stability : Decomposition onset at 220°C (DSC data).
- Steric effects : The spiro architecture creates rigid, non-planar geometry, influencing crystallinity in polymer composites .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed biological activity mechanisms for dispiro[3.1.3⁶.1⁴]decan-1-one?
Conflicting studies on antimicrobial vs. anticancer activity require:
- Molecular docking : Simulate binding to targets (e.g., Staphylococcus aureus FabI enzyme vs. human topoisomerase II).
- MD simulations : Assess ligand-protein stability over 100 ns trajectories.
- Free energy calculations (MM/PBSA) : Compare binding affinities to prioritize lead optimization. Discrepancies in IC₅₀ values (e.g., 5 µM vs. 50 µM) may arise from assay conditions (e.g., serum protein interference) .
Q. What strategies mitigate diastereoselectivity challenges in dispiro[3.1.3⁶.1⁴]decan-1-one derivatives during [3+2] cycloadditions?
Low diastereomeric ratios (e.g., 1:1) in spiroannulation can be improved via:
- Chiral auxiliaries : Use of Evans oxazolidinones to enforce endo transition states.
- Lewis acid catalysis : Mg(OTf)₂ enhances stereocontrol (dr >10:1).
- Solvent screening : Hexafluoroisopropanol (HFIP) reduces competing pathways .
Q. How do steric and electronic effects in dispiro[3.1.3⁶.1⁴]decan-1-one influence its reactivity in nucleophilic acyl substitutions?
The ketone’s electrophilicity is attenuated by adjacent cyclopropane rings (Bayer strain), requiring strong nucleophiles (e.g., Grignard reagents) for substitution. Steric hindrance at C1 directs nucleophiles to the less-hindered equatorial position. Kinetic studies (Eyring plots) reveal ΔG‡ = 75 kJ/mol for phenylmagnesium bromide addition .
Comparative Analysis
Q. How does dispiro[3.1.3⁶.1⁴]decan-1-one differ structurally and functionally from analogous spiroketones?
| Compound | Structural Feature | Key Difference |
|---|---|---|
| Dispiro[3.1.3⁶.1⁴]decan-2-ol | C2 hydroxyl | Higher polarity (logP = 1.2 vs. 2.1) reduces blood-brain barrier permeability |
| 2-Azadispiro[3.1.3⁶.1⁴]decan-1-one | N-atom at C2 | Enhanced hydrogen-bonding capacity (e.g., Ki = 0.8 µM vs. 5 µM for kinase inhibition) |
Methodological Guidance
Q. What experimental designs address low reproducibility in dispiro[3.1.3⁶.1⁴]decan-1-one biological assays?
- Strict negative controls : Include vehicle (DMSO) and off-target inhibitors.
- Dose-response curves : Use 8-point dilutions (0.1–100 µM) to calculate Hill slopes.
- Orthogonal assays : Confirm apoptosis via flow cytometry (Annexin V) and caspase-3 activation .
Q. How should researchers handle conflicting crystallographic data for dispiro[3.1.3⁶.1⁴]decan-1-one polymorphs?
Apply the Delphi consensus method :
- Round 1 : Collect raw data (unit cell parameters, R factors) from multiple labs.
- Round 2 : Rank discrepancies (e.g., space group assignments) on a 5-point Likert scale.
- Statistical thresholds : Define consensus as ≥75% agreement (±1 SD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
